2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds containing structures related to 2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and investigated for their potential biological activities. For instance, the synthesis of hybrid molecules incorporating penicillanic acid or cephalosporanic acid moieties with various heterocyclic nuclei, including 1,2,4-triazole, has been performed. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial effectiveness against several test microorganisms, alongside specific antiurease and antilipase activities (Başoğlu et al., 2013).
Antimicrobial Agents
Another study focused on the synthesis of thiazolidinone derivatives, which revealed significant antimicrobial properties against various bacterial and fungal strains. This research highlights the potential of structurally similar compounds to this compound in combating microbial infections (Patel et al., 2012).
Anti-Inflammatory Activity
Further research into thiazolo[3,2-b]-1,2,4-triazole derivatives has shown promising anti-inflammatory effects. The synthesis of these compounds and their Michael addition products was carried out, and subsequent investigations revealed their potential in reducing inflammation (Tozkoparan et al., 1999).
Antibacterial, Antiurease, and Antioxidant Activities
Another study synthesized a series of 1,2,4-triazole Schiff base and amine derivatives, exhibiting effective antibacterial, antiurease, and antioxidant activities. These results underscore the versatility of compounds within the same chemical family as this compound in addressing various biological targets (Sokmen et al., 2014).
Protective Effects Against Ethanol-Induced Oxidative Stress
The protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver were also examined. This study provides insights into the potential therapeutic applications of related compounds in mitigating oxidative stress and its associated damages (Aktay et al., 2005).
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-2-17-22-21-26(23-17)20(27)19(29-21)18(16-9-6-14-28-16)25-12-10-24(11-13-25)15-7-4-3-5-8-15/h3-9,14,18,27H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGOKTJCFNQMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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